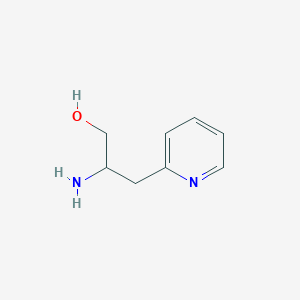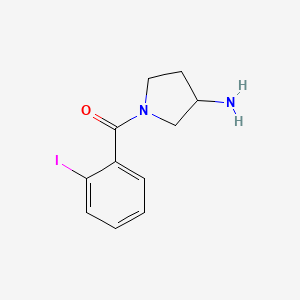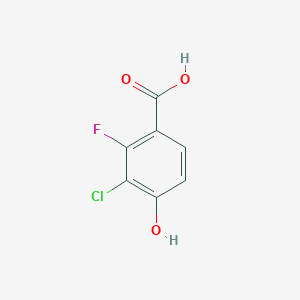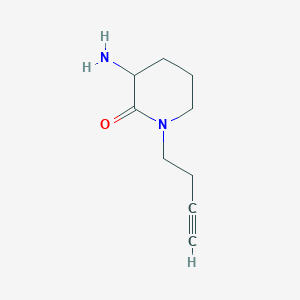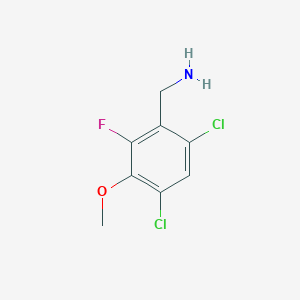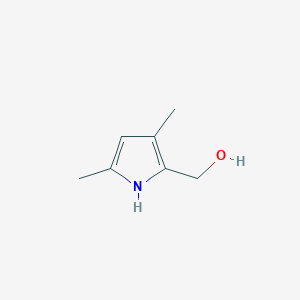
1,1,3-Trihydroperfluoropropyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl chloroformate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the formation of unwanted by-products. The reaction is exothermic and requires careful temperature control to ensure the safety and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of 2,2,3,3-tetrafluoropropyl chloroformate is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and improve the overall yield and purity of the product . The use of automated systems also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoropropyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding carbamates and carbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3-tetrafluoropropanol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Carbamates and carbonates.
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and carbon dioxide.
Reduction: 2,2,3,3-Tetrafluoropropanol.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoropropyl chloroformate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,2,3,3-tetrafluoropropyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic groups (e.g., amines, alcohols) to form stable covalent bonds . This reactivity is attributed to the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon . The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetrafluoropropyl chloroformate can be compared with other fluorinated chloroformates, such as:
2,2,3,3-Tetrafluoropropyl methacrylate: This compound is used in the synthesis of fluorinated polymers and exhibits similar reactivity due to the presence of fluorine atoms.
2,2,3,3,4,4,5,5-Octafluoro-1-pentyl chloroformate: This compound is used as a derivatizing agent in analytical chemistry and has higher fluorine content, which enhances its reactivity and stability.
2,3,4,5,6-Pentafluorobenzyl chloroformate: This compound is also used as a derivatizing agent and exhibits unique reactivity due to the presence of a benzyl group.
The uniqueness of 2,2,3,3-tetrafluoropropyl chloroformate lies in its balance of reactivity and stability, making it a versatile reagent in various chemical and industrial applications .
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoropropyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4O2/c5-3(10)11-1-4(8,9)2(6)7/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTKESLGCGNOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-Hydroxy-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B12088699.png)
